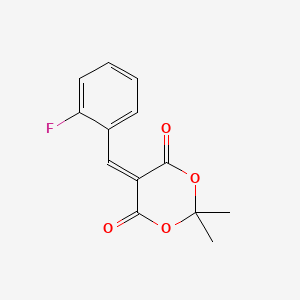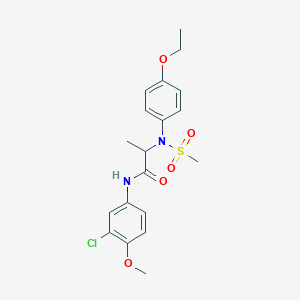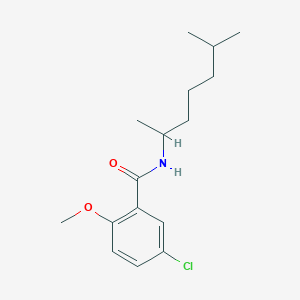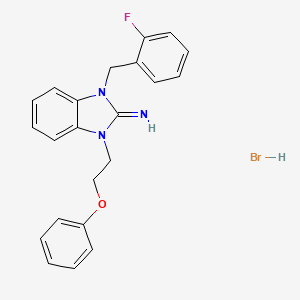
5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the interaction of two different compounds . For instance, the synthesis of “4-[2-(2-fluorobenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine” involved the interaction of pyrrolopyrimidinehydrazide and o-fluorobenzaldehyde .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis of “5-fluoro-2-nitrobenzotrifluoride” was achieved in a continuous-flow millireactor system through the nitration of “3-fluorobenzotrifluoride” using the mixed acid as a nitrating agent .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques
5-(2-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives are often synthesized through reactions involving components like dimethyl-1,3-dioxane-4,6-dione and various aldehydes, as demonstrated in several studies. The process often involves solvents like ethanol and is characterized by high yields and specific reaction conditions (Zeng, 2010).
Crystal Structure Determination
The crystal structure of these compounds is a significant area of study. Techniques like X-ray crystallography are utilized to determine the crystal structure, providing insights into their molecular geometry and intermolecular interactions. The 1,3-dioxane ring in these molecules typically adopts an envelope conformation, and the crystal structure is often stabilized by weak intermolecular hydrogen bonds (Zeng, 2014).
Fluorescence and Molecular Properties
Stimuli-Responsive Fluorescence
Certain derivatives of 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit stimuli-responsive fluorescence. This property is closely related to their structural organization and the ability to undergo phase changes in the solid state. These characteristics make them suitable for applications in fluorescence modulation and as emissive fluorophores in various fields (Hariharan et al., 2018).
Molecular Interactions and Electronic Properties
The study of 5-arylidene derivatives of Meldrum’s acid, which include compounds like 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, involves analyzing their intermolecular interactions and electronic properties. These compounds exhibit various interactions such as hydrogen bonds and π-π interactions, contributing to their molecular architecture. These properties are crucial for understanding their potential applications in materials science and organic electronics (Dey et al., 2015).
Application in Organic Synthesis
- Role in Organic Synthesis: These compounds are also explored for their role in organic synthesis. They can act as intermediates or catalysts in various chemical reactions, contributing to the synthesis of a wide range of organic compounds. Their reactivity and the ability to form stable intermediates are of significant interest in synthetic organic chemistry (Jeon & Kim, 2000).
Scientific Research Applications of 5-(2-Fluorobenzylidene)-2,2-Dimethyl-1,3-Dioxane-4,6-Dione
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves reactions with dimethyl-1,3-dioxane-4,6-dione and various aldehydes. It typically uses solvents like ethanol and is characterized by specific reaction conditions to ensure high yields (Zeng, 2010).
Crystal Structure Determination
X-ray crystallography is commonly employed to determine the crystal structure of these compounds. The 1,3-dioxane ring in these molecules usually adopts an envelope conformation, and the crystal structure is often stabilized by weak intermolecular hydrogen bonds (Zeng, 2014).
Fluorescence and Molecular Properties
Stimuli-Responsive Fluorescence
Some derivatives show stimuli-responsive fluorescence, related to their structural organization and the ability to undergo phase changes. These characteristics make them suitable for applications in fluorescence modulation and as emissive fluorophores (Hariharan et al., 2018).
Molecular Interactions and Electronic Properties
The study of 5-arylidene derivatives of Meldrum’s acid, a category that includes compounds like 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, involves analyzing their intermolecular interactions and electronic properties. These compounds exhibit various interactions such as hydrogen bonds and π-π interactions, crucial for understanding their potential in materials science and organic electronics (Dey et al., 2015).
Application in Organic Synthesis
- Role in Organic Synthesis: These compounds are explored for their role in organic synthesis. They can act as intermediates or catalysts in various chemical reactions, contributing to the synthesis of a wide range of organic compounds. Their reactivity and the ability to form stable intermediates are of significant interest in synthetic organic chemistry (Jeon & Kim, 2000).
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4/c1-13(2)17-11(15)9(12(16)18-13)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFHYOYOMHKHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2F)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163878 | |
| Record name | 1,3-Dioxane-4,6-dione, 5-[(2-fluorophenyl)methylene]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23160-08-9 | |
| Record name | 1,3-Dioxane-4,6-dione, 5-[(2-fluorophenyl)methylene]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23160-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-4,6-dione, 5-[(2-fluorophenyl)methylene]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3977371.png)
![5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride](/img/structure/B3977381.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3977394.png)
![4-ethyl-2-methyl-5-{[1-(piperidin-1-ylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3977395.png)

![1-(4-methoxyphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3977406.png)

![ethyl 3-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3977412.png)

![1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3977426.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3977438.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977448.png)
